molecular formula C10H10F3N B8212747 2-Cyclopropyl-4-(trifluoromethyl)aniline

2-Cyclopropyl-4-(trifluoromethyl)aniline

Cat. No.: B8212747
M. Wt: 201.19 g/mol
InChI Key: XMYTZDPEBZDGKQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline involves halogenation and ammoniation reactions starting from p-Chlorobenzotrifluoride . Similar methodologies can be adapted for the synthesis of 2-Cyclopropyl-4-(trifluoromethyl)aniline, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.

Scientific Research Applications

2-Cyclopropyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.

Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYTZDPEBZDGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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